molecular formula C21H22O6 B027312 6',7'-Dihydroxybergamottin CAS No. 145414-76-2

6',7'-Dihydroxybergamottin

Número de catálogo: B027312
Número CAS: 145414-76-2
Peso molecular: 370.4 g/mol
Clave InChI: AUZPHAXYXPXQGF-NTUHNPAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6’,7’-Dihydroxybergamottin typically involves the extraction from natural sources like grapefruit juice. The compound can be isolated using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of 6’,7’-Dihydroxybergamottin is primarily achieved through the extraction from citrus fruits. The process involves juicing the fruits, followed by solvent extraction and purification using chromatographic methods .

Análisis De Reacciones Químicas

Types of Reactions: 6’,7’-Dihydroxybergamottin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Cytochrome P450 Inhibition

6',7'-Dihydroxybergamottin is primarily known for its ability to inhibit CYP3A4, leading to increased bioavailability of various drugs metabolized by this enzyme. This inhibition can enhance the efficacy of certain medications while also raising concerns regarding potential toxicity due to elevated drug levels.

  • Mechanism of Action : DHB inhibits CYP3A4 through both reversible and mechanism-based inhibition. Studies have shown that DHB's IC50 value for CYP3A4 is significantly lower than that of other known inhibitors, indicating its potent inhibitory effect .

Clinical Implications

The interaction between DHB and drugs metabolized by CYP3A4 has been extensively studied, particularly concerning immunosuppressants like cyclosporine. Grapefruit juice, rich in DHB, has been shown to increase the oral bioavailability of cyclosporine significantly, which is critical for patients requiring precise dosing of this medication .

  • Case Study : A study involving healthy volunteers demonstrated that the administration of felodipine with grapefruit juice resulted in a 1.9-fold increase in the drug's plasma concentration compared to plain orange juice. This effect was attributed largely to the presence of DHB .

Potential Therapeutic Uses

Given its ability to modulate drug metabolism, this compound may have therapeutic potential in:

  • Enhancing Drug Efficacy : By co-administering DHB with certain medications, clinicians could potentially increase their therapeutic effects without increasing dosages.
  • Reducing Procarcinogen Activation : Inhibition of CYP enzymes may also reduce the activation of procarcinogens, thus potentially lowering cancer risk associated with certain drugs .

Quantification and Analysis

The determination of this compound levels in grapefruit juice and other citrus products is essential for understanding its pharmacological impact. High-performance liquid chromatography (HPLC) has been utilized effectively to quantify furanocoumarins in fruit juices.

MethodologyDescription
HPLC-UVUtilizes UV detection to measure concentrations of furanocoumarins like DHB in grapefruit juice samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Provides high specificity and sensitivity for identifying and quantifying DHB in complex matrices .

Propiedades

Número CAS

145414-76-2

Fórmula molecular

C21H22O6

Peso molecular

370.4 g/mol

Nombre IUPAC

5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,3-dihydroxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H22O6/c1-12(2)5-4-6-13(3)7-8-25-16-11-19(22)26-17-10-18-15(9-14(16)17)20(23)21(24)27-18/h5,7,9-11,23-24H,4,6,8H2,1-3H3/b13-7+

Clave InChI

AUZPHAXYXPXQGF-NTUHNPAUSA-N

SMILES

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O

SMILES isomérico

CC(=CCC/C(=C/COC1=CC(=O)OC2=CC3=C(C=C21)C(=C(O3)O)O)/C)C

SMILES canónico

CC(=CCCC(=CCOC1=CC(=O)OC2=CC3=C(C=C21)C(=C(O3)O)O)C)C

Apariencia

A crystalline solid

Sinónimos

6,7-DHB;  4-[[(2E)-6,7-Dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6',7'-Dihydroxybergamottin
Reactant of Route 2
6',7'-Dihydroxybergamottin
Reactant of Route 3
6',7'-Dihydroxybergamottin
Reactant of Route 4
6',7'-Dihydroxybergamottin
Reactant of Route 5
6',7'-Dihydroxybergamottin
Reactant of Route 6
6',7'-Dihydroxybergamottin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.